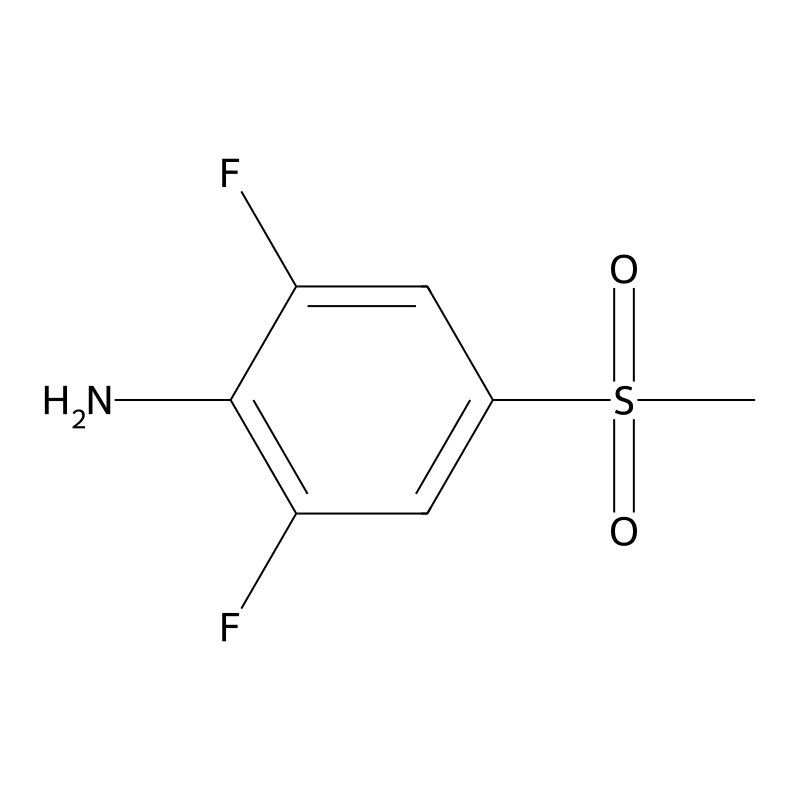

2,6-Difluoro-4-(methylsulfonyl)aniline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Application in Pharmaceutical Chemistry

Summary of the Application: “2,6-Difluoro-4-(methylsulfonyl)aniline” is used in the synthesis of new compounds as potential anti-inflammatory agents . The compounds synthesized are expected to have selectivity against the COX-2 enzyme .

Methods of Application or Experimental Procedures: A series of 4-(methylsulfonyl)aniline derivatives were synthesized . The final compounds were evaluated in vivo using an egg-white induced edema model of inflammation in a rat . The dose used was equivalent to 3 mg/Kg of diclofenac sodium .

Results or Outcomes: The tested compounds produced a significant reduction of paw edema . The activity of some compounds was significantly higher than that of diclofenac sodium (at 3 mg/Kg) in certain time intervals . This study indicates that the incorporation of the 4-(methylsulfonyl)aniline pharmacophore into naproxen, indomethacin, diclofenac, and mefenamic acid maintained their anti-inflammatory activity and may increase selectivity towards the COX-2 enzyme .

Application in Synthesis of Fluorinated Pyridines

Summary of the Application: “2,6-Difluoro-4-(methylsulfonyl)aniline” can be used in the synthesis of fluorinated pyridines . Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . They have interesting and unusual physical, chemical and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring .

Methods of Application or Experimental Procedures: The specific methods of synthesis for 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines and also fluoropyridines fused with carbo-, heterocycles are presented .

Results or Outcomes: The synthesis of fluorinated pyridines has led to the development of new agricultural products having improved physical, biological, and environmental properties . Fluorine-containing substituents are most commonly incorporated to carbocyclic aromatic rings, and a large number of compounds possessing fluorine-containing substituents on aryl rings have been commercialized as agricultural active ingredients .

Application in Synthesis of Herbicidal Compounds

Summary of the Application: “2,6-Difluoro-4-(methylsulfonyl)aniline” is used in the synthesis of N-2,6-difluorophenyl-5-methoxy-1,2,4-triazolo[1,5-a]pyrimidine-2-sulfonamide, a herbicidal compound .

Results or Outcomes: The synthesized compound is expected to have herbicidal properties .

Application in Synthesis of Active Pharmaceutical Intermediates

Summary of the Application: “2,6-Difluoro-4-(methylsulfonyl)aniline” is used in the synthesis of substituted phenylthiomorpholine dioxide, an active pharmaceutical intermediate .

Results or Outcomes: The synthesized compound is expected to have pharmaceutical properties .

Application in Synthesis of p38α Kinase Inhibitors

Summary of the Application: “2,6-Difluoro-4-(methylsulfonyl)aniline” is used in the synthesis of a series of 2,6,9-trisubstituted purine inhibitors of p38α kinase .

Results or Outcomes: The synthesized compounds are expected to inhibit p38α kinase .

Application in Synthesis of Antiviral Agents

Summary of the Application: “2,6-Difluoro-4-(methylsulfonyl)aniline” is used in the synthesis of 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives, which are reported as antiviral agents .

Results or Outcomes: In all tested compounds, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC 50 = 7.53 μmol/L and the highest selectivity index (SI) value 17 .

2,6-Difluoro-4-(methylsulfonyl)aniline is an aromatic compound characterized by the presence of two fluorine atoms and a methylsulfonyl group attached to an aniline structure. Its chemical formula is C₇H₈F₂N₂O₂S, and it has a molecular weight of 222.21 g/mol. The compound features a difluorobenzene ring substituted with a methylsulfonyl group, which enhances its reactivity and solubility in various organic solvents, making it suitable for multiple applications in organic synthesis and medicinal chemistry.

- Nucleophilic Substitution Reactions: The methylsulfonyl group can act as a leaving group, allowing for substitution reactions with nucleophiles.

- Electrophilic Aromatic Substitution: The presence of fluorine atoms can influence the reactivity of the aromatic ring towards electrophiles.

- Coupling Reactions: It can undergo coupling reactions with other aryl halides or electrophiles to form more complex structures.

These reactions make 2,6-Difluoro-4-(methylsulfonyl)aniline a versatile intermediate in organic synthesis .

Research indicates that compounds similar to 2,6-Difluoro-4-(methylsulfonyl)aniline exhibit significant biological activities, including anti-inflammatory and antimicrobial properties. Preliminary pharmacological evaluations suggest potential applications in treating conditions such as arthritis and infections. The methylsulfonyl group is particularly noteworthy for its ability to enhance solubility and bioavailability in biological systems .

Several methods have been developed for synthesizing 2,6-Difluoro-4-(methylsulfonyl)aniline:

- Direct Fluorination: This method involves the fluorination of 4-(methylsulfonyl)aniline using fluorinating agents under controlled conditions.

- Nucleophilic Aromatic Substitution: Starting from 2,6-difluoroaniline, the methylsulfonyl group can be introduced through nucleophilic substitution reactions.

- Multi-step Synthesis: A combination of reactions involving sulfonation followed by fluorination can also be employed to achieve the desired compound .

2,6-Difluoro-4-(methylsulfonyl)aniline finds applications in various fields:

- Pharmaceutical Industry: As an intermediate in the synthesis of pharmaceutical agents.

- Agricultural Chemicals: In the formulation of agrochemicals due to its biological activity.

- Material Science: As a building block for polymers and other materials .

Studies on the interactions of 2,6-Difluoro-4-(methylsulfonyl)aniline with biological targets have shown promising results. It has been investigated for its potential to inhibit certain enzymes involved in inflammatory pathways. Additionally, its interaction with various receptors suggests potential utility in drug development aimed at modulating biological responses .

Several compounds share structural similarities with 2,6-Difluoro-4-(methylsulfonyl)aniline. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-(Methylsulfonyl)aniline | Methylsulfonyl group on aniline | Lacks fluorine substituents |

| 2,6-Dichloroaniline | Two chlorine substituents | Chlorine has different electronic effects |

| 4-Fluoro-3-(methylsulfonyl)aniline | Fluorine and methylsulfonyl groups | Different positioning of substituents affects reactivity |

| 3-Methylsulfonyl-4-nitroaniline | Nitro group instead of fluorine | Exhibits different biological activities |

The uniqueness of 2,6-Difluoro-4-(methylsulfonyl)aniline lies in its specific combination of difluorination and the methylsulfonyl group, which enhances both its chemical reactivity and biological profile compared to these similar compounds .

2,6-Difluoro-4-(methylsulfonyl)aniline is a fluorinated aromatic amine with systematic nomenclature and critical identifiers as follows:

The compound’s structure features a benzene ring substituted with two fluorine atoms at the 2 and 6 positions, a methylsulfonyl group at the 4 position, and an amino group at the 1 position (Figure 1).

Historical Development and Discovery

The synthesis of 2,6-difluoro-4-(methylsulfonyl)aniline builds on methodologies developed for fluorinated aniline derivatives. Early routes for analogous compounds, such as 2,6-difluoroaniline, involved halogen exchange reactions using 1,2,3-trichlorobenzene followed by ammoniation . Modern synthetic approaches employ electrophilic sulfonylation of 2,6-difluoroaniline with methylsulfonyl chloride under controlled conditions . Key advancements include:

- Selective Fluorination: Use of KF or CsF in polar aprotic solvents to introduce fluorine atoms .

- Sulfonylation: Reaction with methylsulfonyl chloride in the presence of triethylamine to install the electron-withdrawing methylsulfonyl group .

- Catalytic Methods: Palladium-catalyzed cross-coupling reactions for introducing fluorinated amines to aromatic systems .

Significance in Fluorinated Aromatic Chemistry

The compound’s electronic and steric properties are shaped by its substituents:

- Fluorine Atoms:

- Methylsulfonyl Group:

Table 1: Comparative Reactivity of Substituents in Aromatic Systems

| Substituent | Electronic Effect | Directing Behavior |

|---|---|---|

| –F | -I, +M | Ortho/Para |

| –SO₂CH₃ | -I, -M | Meta |

| –NH₂ | +M | Ortho/Para |

This dual substitution pattern enables unique reactivity, making the compound valuable in synthesizing thermally stable polymers and pharmaceuticals .

Current Research Applications Overview

Recent studies highlight its role in:

- Pharmaceutical Development:

- Agrochemicals:

- Materials Science:

Table 2: Key Research Studies Involving 2,6-Difluoro-4-(Methylsulfonyl)Aniline

| Application | Study Focus | Reference |

|---|---|---|

| NSAID Derivatives | Anti-inflammatory activity in rats | |

| Palladium Catalysis | C–N cross-coupling optimization | |

| Polymer Stability | Fluoromaticity in aromatic systems |

Molecular Structure and Configuration

2,6-Difluoro-4-(methylsulfonyl)aniline represents a substituted aniline derivative characterized by the presence of two fluorine atoms at the 2 and 6 positions and a methylsulfonyl group at the 4 position of the benzene ring [1] [2]. The molecular structure exhibits the empirical formula C₇H₇F₂NO₂S with a molecular weight of 207.20 grams per mole [1] [3]. The compound's canonical Simplified Molecular Input Line Entry System representation is CS(=O)(=O)C1=CC(=C(C(=C1)F)N)F, indicating the specific connectivity pattern of atoms within the molecule [3] [4].

The structural configuration demonstrates a benzene ring with an amino group (-NH₂) that maintains its characteristic electron-donating properties despite the presence of electron-withdrawing substituents [5]. The two fluorine atoms are positioned symmetrically at the ortho positions relative to the amino group, creating a unique electronic environment that influences the compound's reactivity and physical properties [6] [7]. The methylsulfonyl group (-SO₂CH₃) at the para position relative to the amino group introduces significant steric and electronic effects that modify the overall molecular geometry and electron distribution .

Research findings indicate that fluorinated anilines typically exhibit altered bond angles compared to unsubstituted anilines, with deviations from ideal tetrahedral geometry of up to 5 degrees due to the electronegativity differences between carbon, fluorine, and nitrogen atoms [7]. The presence of multiple substituents creates a complex electronic environment where the electron-donating amino group competes with the electron-withdrawing fluorine atoms and methylsulfonyl group [9] [5].

Key Physicochemical Parameters

Molecular Weight and Empirical Formula

The compound possesses a molecular weight of 207.20 grams per mole, as confirmed by multiple analytical sources [1] [2] [3]. The empirical formula C₇H₇F₂NO₂S indicates the presence of seven carbon atoms, seven hydrogen atoms, two fluorine atoms, one nitrogen atom, two oxygen atoms, and one sulfur atom [1] [3] [10]. The exact mass has been determined to be 207.017 atomic mass units through high-resolution mass spectrometry techniques [3] [4].

Comparative analysis with related compounds reveals that the molecular weight is significantly higher than simple difluoroanilines, which typically have molecular weights around 129.11 grams per mole [11]. The presence of the methylsulfonyl group contributes approximately 78 atomic mass units to the overall molecular weight, representing a substantial portion of the compound's mass [12] .

| Property | Value |

|---|---|

| Molecular Formula | C₇H₇F₂NO₂S |

| Molecular Weight | 207.20 g/mol |

| Exact Mass | 207.017 amu |

| Elemental Composition | C: 40.58%, H: 3.41%, F: 18.35%, N: 6.76%, O: 15.45%, S: 15.48% |

Melting and Boiling Points

Specific melting and boiling point data for 2,6-difluoro-4-(methylsulfonyl)aniline are not extensively documented in the available literature [2] [13]. However, comparative analysis with structurally related compounds provides insight into expected thermal properties. The related compound 4-(methylsulfonyl)aniline exhibits a melting point range of 243-245°C, suggesting that the difluoro derivative may have altered thermal stability characteristics [12] .

Fluorinated aniline derivatives generally demonstrate modified thermal properties compared to their non-fluorinated counterparts due to the influence of fluorine atoms on intermolecular interactions [11] [14]. The presence of fluorine atoms typically increases the strength of intermolecular hydrogen bonding through the formation of N-H···F interactions, which can significantly affect both melting and boiling points [6] [15].

The methylsulfonyl group's electron-withdrawing nature and ability to participate in hydrogen bonding interactions would be expected to influence the compound's thermal behavior [16]. Research on related methylsulfonyl-containing aromatic compounds indicates that these substituents generally increase melting points due to enhanced intermolecular interactions [16].

Solubility Profile

The solubility characteristics of 2,6-difluoro-4-(methylsulfonyl)aniline reflect the combined influence of its multiple functional groups [13] [17]. The compound exhibits low solubility in water, which is consistent with the presence of fluorine substituents that reduce the polarity of the aromatic system despite the presence of the polar amino and methylsulfonyl groups [13] [17].

Enhanced solubility is observed in dimethyl sulfoxide and other polar aprotic solvents, indicating that the compound maintains sufficient polarity for dissolution in strongly polar media [13] [17]. The solubility behavior can be attributed to the compound's LogP value of 2.61250, which suggests moderate lipophilicity [3] [4].

Preparation of stock solutions requires specific considerations, with recommended protocols involving heating to 37°C followed by ultrasonic agitation to enhance dissolution [13] [17]. The compound's solubility profile is crucial for analytical applications and potential synthetic transformations.

| Solvent Type | Solubility | Notes |

|---|---|---|

| Water | Low | Requires heating and agitation |

| Dimethyl Sulfoxide | Soluble | Preferred solvent for stock solutions |

| Methanol | Moderate | Suitable for analytical applications |

| Organic Solvents | Variable | Depends on polarity |

Density and Physical State

2,6-Difluoro-4-(methylsulfonyl)aniline exists as a solid under standard laboratory conditions, with an appearance described as ranging from white to brown solid depending on purity and storage conditions [2] [3]. Specific density values are not extensively reported in the literature, though related difluoroaniline compounds typically exhibit densities in the range of 1.2-1.4 grams per cubic centimeter [14] [18].

The physical state is influenced by the compound's molecular structure, particularly the presence of the methylsulfonyl group, which increases intermolecular interactions through hydrogen bonding and dipole-dipole interactions . The solid state properties are further stabilized by the symmetric positioning of the fluorine atoms, which creates a more ordered crystalline structure [7].

Storage recommendations typically specify room temperature conditions with protection from moisture, indicating the compound's stability under normal laboratory conditions [13] [17]. The solid state provides advantages for handling and analytical applications while maintaining chemical stability over extended periods.

Spectroscopic Characterization

Nuclear Magnetic Resonance Analysis

Nuclear Magnetic Resonance spectroscopy provides detailed structural information about 2,6-difluoro-4-(methylsulfonyl)aniline through analysis of both ¹H and ¹³C spectra [19] [20]. The ¹H Nuclear Magnetic Resonance spectrum exhibits characteristic chemical shifts that reflect the compound's substitution pattern and electronic environment.

The amino group protons typically appear in the 5.0-6.5 parts per million region, with the exact chemical shift influenced by the electron-withdrawing effects of the fluorine atoms and methylsulfonyl group [15]. The aromatic protons are expected to resonate in the 6.5-7.5 parts per million range, with specific splitting patterns reflecting the symmetrical difluoro substitution [20] [15].

The methylsulfonyl group contributes a characteristic singlet around 3.0 parts per million, corresponding to the three equivalent protons of the methyl group attached to sulfur [19] . This signal serves as a diagnostic peak for confirming the presence and integrity of the methylsulfonyl substituent.

¹³C Nuclear Magnetic Resonance analysis reveals the carbon framework of the molecule, with aromatic carbons appearing in the 110-160 parts per million region [19] [21]. The carbon atoms directly bonded to fluorine exhibit characteristic splitting patterns due to C-F coupling, providing definitive evidence for the difluoro substitution pattern [15]. The methylsulfonyl carbon typically resonates around 43 parts per million, appearing as a distinct singlet [19].

| ¹H NMR Signals | Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| NH₂ | 5.0-6.5 | Broad singlet | Amino protons |

| Aromatic H | 6.5-7.5 | Multiplet | Ring protons |

| SO₂CH₃ | ~3.0 | Singlet | Methyl protons |

Mass Spectrometry Fragmentation Patterns

Mass spectrometry analysis of 2,6-difluoro-4-(methylsulfonyl)aniline provides valuable information about the compound's fragmentation behavior and structural confirmation [22]. The molecular ion peak appears at mass-to-charge ratio 207, corresponding to the intact molecular structure [1] [3].

Characteristic fragmentation patterns include the loss of the methylsulfonyl group (79 atomic mass units), resulting in a significant fragment ion at mass-to-charge ratio 128 [22]. This fragmentation pathway is common for methylsulfonyl-containing aromatic compounds and serves as a diagnostic feature for structural identification [12] [22].

Additional fragmentation may involve the sequential loss of fluorine atoms, producing fragment ions at mass-to-charge ratios corresponding to the loss of one or both fluorine substituents [22]. The amino-containing fragments typically exhibit high stability due to the electron-donating nature of the nitrogen atom, resulting in prominent peaks in the mass spectrum.

The fragmentation patterns provide crucial information for compound identification and purity assessment, with the relative intensities of fragment ions reflecting the stability of different molecular regions under ionization conditions [22].

Infrared Spectroscopic Properties

Infrared spectroscopy reveals characteristic vibrational frequencies that correspond to specific functional groups within 2,6-difluoro-4-(methylsulfonyl)aniline [23] [24]. The amino group exhibits characteristic N-H stretching vibrations in the 3300-3500 wavenumber region, with the exact frequencies influenced by hydrogen bonding interactions and electronic effects from neighboring substituents [23] [25].

The carbon-fluorine bonds produce distinctive stretching vibrations in the 1000-1300 wavenumber region, with multiple peaks reflecting the different C-F environments within the molecule [23] [26]. The methylsulfonyl group contributes characteristic S=O stretching vibrations at approximately 1150 and 1300 wavenumbers, appearing as strong, sharp peaks that serve as diagnostic markers for this functional group [16] [25].

Aromatic C-H stretching vibrations appear in the 3000-3100 wavenumber region, while aromatic C=C stretching modes are observed in the 1400-1600 wavenumber range [23] [24]. The fingerprint region (600-1500 wavenumbers) contains numerous peaks corresponding to various bending and stretching modes that provide detailed structural information [23] [25].

The infrared spectrum serves as a molecular fingerprint for compound identification and can detect structural modifications or impurities through changes in peak positions or intensities [23] [24].

| Functional Group | Frequency Range (cm⁻¹) | Intensity | Assignment |

|---|---|---|---|

| N-H Stretch | 3300-3500 | Medium-Strong | Amino group |

| C-F Stretch | 1000-1300 | Strong | Fluorine substituents |

| S=O Stretch | 1150, 1300 | Strong | Methylsulfonyl group |

| Aromatic C=C | 1400-1600 | Medium | Ring vibrations |

Electronic Structure and Bonding

The electronic structure of 2,6-difluoro-4-(methylsulfonyl)aniline reflects the complex interplay between electron-donating and electron-withdrawing substituents attached to the aromatic ring [9] [5]. The amino group functions as a strong electron donor through resonance effects, while the fluorine atoms and methylsulfonyl group act as electron acceptors, creating a unique electronic environment that influences the molecule's reactivity and properties [5] [27].

Density Functional Theory calculations on related fluoroaniline systems indicate that the presence of multiple fluorine substituents significantly alters the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital energy levels compared to unsubstituted aniline [21] [27]. The electron-withdrawing nature of fluorine atoms stabilizes both frontier orbitals, with the Lowest Unoccupied Molecular Orbital being more significantly affected than the Highest Occupied Molecular Orbital [9] [21].

The methylsulfonyl group introduces additional electronic complexity through its strong electron-withdrawing character . Research on related methylsulfonyl-containing anilines demonstrates that this substituent significantly reduces the electron density on the aromatic ring, thereby modifying the compound's nucleophilic character and reaction pathways [5].

Quantum chemical modeling studies reveal that the sensitivity of the amino group to substituent effects is considerably enhanced when electron-withdrawing groups are positioned at para and ortho positions [5]. The combination of fluorine atoms at the 2 and 6 positions with the methylsulfonyl group at the 4 position creates a highly electronically modified aniline system with altered basicity and reactivity characteristics [5] [27].

The bonding characteristics within the molecule involve both covalent and ionic contributions, with the C-F bonds exhibiting significant ionic character due to the high electronegativity of fluorine [27]. The S-N and S-O bonds in the methylsulfonyl group demonstrate partial double bond character due to d-π overlap, contributing to the group's electron-withdrawing properties [16].

Comparative Analysis with Related Fluoroaniline Derivatives

Comparative analysis of 2,6-difluoro-4-(methylsulfonyl)aniline with related fluoroaniline derivatives reveals significant differences in physicochemical properties and electronic characteristics [28] [5] [27]. Simple difluoroanilines such as 2,6-difluoroaniline, 3,4-difluoroaniline, and 3,5-difluoroaniline exhibit substantially lower molecular weights (approximately 129 grams per mole) compared to the methylsulfonyl-substituted derivative [11] [14] [28].

The presence of the methylsulfonyl group dramatically alters the electronic properties of the aniline system [5]. While simple difluoroanilines maintain relatively strong electron-donating character from the amino group, the methylsulfonyl derivative exhibits significantly reduced nucleophilicity due to the combined electron-withdrawing effects of fluorine and sulfonyl substituents [5].

Solubility profiles differ markedly between the compounds, with simple difluoroanilines typically showing limited water solubility but good solubility in organic solvents [11] [14]. The methylsulfonyl derivative demonstrates enhanced solubility in polar aprotic solvents while maintaining low water solubility, reflecting the influence of the polar sulfonyl group [13] [17].

Thermal properties also vary significantly among the series. 3,5-Difluoroaniline exhibits a melting point of 37-41°C, indicating relatively weak intermolecular interactions [11]. In contrast, 4-(methylsulfonyl)aniline demonstrates a much higher melting point of 243-245°C, suggesting that the methylsulfonyl-substituted difluoro derivative would exhibit intermediate thermal stability characteristics [12] .

Spectroscopic properties reflect the electronic differences between the compounds [21] [27]. Simple difluoroanilines show characteristic fluorine-nitrogen coupling patterns in Nuclear Magnetic Resonance spectra, while the methylsulfonyl derivative exhibits additional complexity due to the sulfonyl group's influence on the electronic environment [15].

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | LogP | Key Electronic Features |

|---|---|---|---|---|

| 2,6-Difluoro-4-(methylsulfonyl)aniline | 207.20 | Not specified | 2.61 | Strong electron withdrawal |

| 2,6-Difluoroaniline | 129.11 | Not specified | - | Moderate electron withdrawal |

| 3,4-Difluoroaniline | 129.11 | Not specified | - | Asymmetric substitution |

| 3,5-Difluoroaniline | 129.11 | 37-41 | - | Symmetric meta-substitution |

| 4-(Methylsulfonyl)aniline | 171.22 | 243-245 | -0.12 | Strong para-withdrawal |

The electronic structure calculations indicate that fluoroaniline derivatives with multiple electron-withdrawing substituents exhibit enhanced planarity of the amino group compared to simple fluoroanilines [27]. This structural modification influences both the compounds' reactivity patterns and their potential applications in synthetic chemistry [29] [27].

The synthesis of 2,6-difluoro-4-(methylsulfonyl)aniline typically follows a multistep approach involving the introduction of fluorine atoms at specific positions and subsequent methylsulfonylation [2]. The most common traditional route begins with readily available aniline precursors and employs sequential functionalization strategies.

Classical Approach via Nitro Intermediates

The conventional synthesis commences with 2,6-dichloroaniline or related halogenated aromatic compounds. The process involves nitration followed by halogen exchange to introduce fluorine atoms at the 2,6-positions [2] [3]. This method typically requires harsh reaction conditions and generates substantial amounts of halogenated waste products.

One established route involves the preparation of 2,6-difluoroaniline through a multistep process starting from 2,6-dichlorotoluene [2] [3]. The sequence includes:

- Ammoxidation of 2,6-dichlorotoluene to 2,6-dichlorobenzonitrile

- Halogen exchange to 2,6-difluorobenzonitrile using potassium fluoride

- Hydration to 2,6-difluorobenzamide

- Hoffmann rearrangement to yield 2,6-difluoroaniline

Alternative Starting Materials

Recent investigations have explored alternative starting materials to improve the economic viability of the synthesis [2] [3]. The use of 1-chloro-3,5-difluorobenzene as a precursor has shown promise, involving chlorination to produce 4,6-difluoro-1,2,3-trichlorobenzene, followed by nitration and reduction to yield 2,6-difluoroaniline with high selectivity [3].

Yields and Limitations

Traditional synthesis routes typically provide yields ranging from 75-85% for individual steps, but overall yields can be significantly lower due to the multistep nature of the process [2] [3]. The main limitations include the requirement for harsh reaction conditions, the generation of toxic waste products, and the complexity of the synthetic sequence.

Fluorination Strategies

Selective Fluorination Techniques

Regioselective Control Strategies

Achieving regioselectivity in aromatic fluorination requires careful consideration of electronic and steric factors [10] [15] [16]. The use of directing groups has proven effective for controlling the site of fluorination [17] [18]. Electrochemical fluorination methods using hypervalent iodine intermediates provide excellent regioselectivity through the formation of transient electrophilic species [17] [19].

Temperature and Solvent Effects

The selectivity of fluorination reactions shows significant dependence on reaction temperature and solvent choice [7] [20]. Lower temperatures generally favor increased selectivity, while polar solvents can decrease selectivity through enhanced ionic character of the transition state [7]. The use of hydrogen fluoride-pyridine systems has shown promise for selective fluorination under controlled conditions [21] [20].

Metal-Catalyzed Fluorination

Transition metal-catalyzed fluorination provides an alternative approach for achieving high selectivity [22] [23]. Palladium-catalyzed fluorination of aryl halides using simple fluoride salts has been developed, although these methods typically require elevated temperatures and specialized ligands [22] [23].

Methylsulfonylation Processes

The introduction of the methylsulfonyl group represents a critical step in the synthesis of 2,6-difluoro-4-(methylsulfonyl)aniline [24] [25] [26]. Multiple methodologies have been developed for this transformation, each offering distinct advantages and limitations.

Classical Sulfonylation with Methylsulfonyl Chloride

The most widely employed method involves the reaction of aniline derivatives with methylsulfonyl chloride in the presence of a suitable base [25] [26]. Typical bases include triethylamine, pyridine, or sodium hydroxide [25]. The reaction proceeds through nucleophilic attack of the aniline nitrogen on the sulfur center, followed by elimination of hydrogen chloride [25].

This approach offers several advantages including commercial availability of methylsulfonyl chloride, reliable reaction conditions, and good functional group tolerance [25]. However, the generation of hydrogen chloride as a byproduct requires careful handling and appropriate disposal methods.

Alternative Sulfonylation Reagents

Methylsulfonyl fluoride has emerged as an alternative to the chloride reagent, offering milder reaction conditions and reduced byproduct formation [24]. The use of fluoride sources as activating agents enables the transformation under more benign conditions [24].

Palladium-Catalyzed Cross-Coupling Approaches

Recent developments have focused on palladium-catalyzed N-arylation of methanesulfonamide with aryl halides [26]. This approach eliminates concerns regarding genotoxic impurities that can arise from the reaction of anilines with methylsulfonyl chloride [26]. The method employs standard cross-coupling conditions with palladium catalysts and phosphine ligands.

Radical-Mediated Methylsulfonylation

DMSO-based radical methylsulfonylation has gained attention as a sustainable approach for introducing methylsulfonyl groups [27] [28] [29]. The method involves the generation of methylsulfonyl radicals from DMSO using copper catalysis and molecular oxygen [27] [28] [29]. This approach offers atom economy and uses readily available starting materials.

The reaction mechanism involves the formation of hydroxyl radicals from the copper-oxygen system, which react with DMSO to generate methylsulfonyl radicals [27] [28]. These radicals can then react with appropriately activated aromatic substrates to form C-S bonds.

One-pot Synthesis Approaches

One-pot synthetic methodologies have gained significant attention for their ability to streamline complex multistep processes while reducing waste generation and improving overall efficiency [30] [31] [32] [33].

Multicomponent Domino Reactions

Recent developments in domino reaction chemistry have enabled the direct construction of fluorinated aniline derivatives from acyclic precursors [34] [35]. A particularly noteworthy example involves the metal-free four-step domino process starting from fluoro-nitrostyrenes and α,α-dicyanoolefins [34] [35].

This methodology enables the simultaneous construction of a benzene ring and installation of both amine and fluorine groups in a single operation [34] [35]. The process achieves yields of up to 80% and bypasses the selectivity issues associated with traditional transition metal-catalyzed fluorination reactions [34] [35].

Fluorinated Heterocycle Synthesis

Multicomponent reactions have proven particularly effective for the synthesis of fluorinated heterocycles [32] [33]. The combination of fluorinated aldehydes, malononitrile, and appropriate nucleophiles under microwave-assisted conditions provides rapid access to complex fluorinated structures [32].

DABCO (1,4-diazabicyclo[2.2.2]octane) has emerged as an effective eco-friendly catalyst for these transformations [32]. The reactions typically proceed through sequential Knoevenagel condensation, Michael addition, and cyclization steps [32].

Continuous Flow One-pot Processes

The integration of one-pot methodologies with continuous flow technology represents a powerful combination for fluorinated compound synthesis [36] [19] [37]. Flow systems enable precise control of reaction parameters while maintaining the efficiency benefits of one-pot processes [36] [19].

A notable example involves the continuous flow synthesis of difluoromethyl-containing compounds using specialized reactor systems [36]. The approach combines light-induced activation with immediate downstream processing to achieve high yields and short reaction times [36].

Industrial Scale Production Methods

The industrial production of fluorinated aniline derivatives requires consideration of safety, environmental impact, and economic viability [38] [39] [40] [41].

Continuous Flow Reactor Technology

Industrial-scale fluorination has increasingly adopted continuous flow reactor technology due to enhanced safety profiles and improved process control [39] [40]. Silicon carbide reactors offer excellent heat transfer properties and corrosion resistance for direct fluorination processes [39].

Commercial continuous flow reactors manufactured by specialized companies have demonstrated the feasibility of direct fluorination at industrial scale [39]. These systems can achieve productivity levels exceeding 200 grams per hour while maintaining excellent selectivity [39].

Microreactor Systems for Scale-out

Multi-channel microreactor systems provide an effective approach for scaling fluorination processes [40]. The use of modular reactor designs with 9, 18, or 30 microchannels allows for significant scale-out while maintaining the safety and selectivity benefits of microreactor technology [40].

The enhanced safety features of microreactor systems make them particularly suitable for handling hazardous fluorinating agents [40]. The small reaction volumes and excellent heat transfer capabilities minimize the risks associated with highly exothermic fluorination reactions [40].

Electrochemical Fluorination Processes

The Simons process, involving electrochemical fluorination in anhydrous hydrogen fluoride, represents an established industrial method for producing highly fluorinated compounds [42] [43]. While harsh and non-selective, this process has found application in the production of specialized fluorochemicals [43].

Recent developments in electrochemical fluorination have focused on milder conditions and improved selectivity [19] [42]. Flow electrochemistry systems enable the safe generation and immediate consumption of reactive fluorinating intermediates [19].

Fowler Process Applications

The Fowler process, utilizing cobalt(III) fluoride for vapor-phase fluorination, provides an alternative approach for industrial fluorocarbon production [41]. This method offers improved safety compared to direct fluorine gas while maintaining good efficiency for perfluorination reactions [41].

Green Chemistry Considerations in Synthesis

The development of environmentally benign fluorination methods has become a priority in response to growing environmental concerns and regulatory pressures [44] [45] [46] [47] [48].

Solvent-free Reaction Conditions

Mechanochemical approaches using ball milling have demonstrated the feasibility of conducting fluorination reactions without organic solvents [13] [14] [48]. These methods often provide comparable or superior yields to solution-based protocols while eliminating solvent-related environmental impacts [13] [14].

A recent mechanochemical protocol for aromatic nucleophilic fluorination using potassium fluoride and quaternary ammonium salts has shown particular promise [48]. The method achieves efficient fluorination of N-heteroaryl halides within one hour under ambient conditions [48].

Aqueous Media Fluorination

The use of water as a reaction medium represents an important green chemistry approach [44] [49] [50]. Electrophilic fluorination of carbonyl compounds using Selectfluor in aqueous media has been demonstrated with good yields and selectivity [50].

The development of water-compatible fluorinating reagents has enabled new synthetic strategies that minimize environmental impact [49] [46]. Recent work has focused on quaternary ammonium fluoride complexes that show excellent reactivity in aqueous systems [49] [46].

Renewable Fluorine Sources

The development of renewable fluorine sources represents a long-term goal for sustainable fluorination chemistry [44] [47]. Research has focused on the efficient utilization of fluoride salts and the development of recyclable fluorinating systems [44] [46].

Potassium fluoride, being safe and affordable, has received particular attention as a green fluorinating agent [49] [46]. Novel complex formation strategies have enhanced its solubility and reactivity in organic solvents [49] [46].

Energy-Efficient Processes

Microwave-assisted synthesis has proven effective for reducing energy consumption in fluorination reactions [32] [45]. The enhanced heating efficiency of microwave irradiation enables shorter reaction times and improved yields [32].

Continuous flow processes offer inherent energy efficiency advantages through improved heat transfer and reduced thermal mass [51] [52] [53]. These systems enable precise temperature control while minimizing energy waste [51] [53].

Waste Minimization Strategies

Atom-economical synthetic approaches that minimize waste generation have become increasingly important [45] [47]. The use of DMSO as both solvent and methylsulfonyl source represents an effective waste minimization strategy [27] [28] [29].

Recyclable catalyst systems enable the recovery and reuse of expensive catalytic materials [54] [45]. Solid superacid catalysts have shown particular promise for sulfonylation reactions with good recyclability [54].

Life Cycle Assessment Considerations

Comprehensive evaluation of fluorination processes requires consideration of the entire product lifecycle [44] [47]. This includes raw material sourcing, energy consumption, waste generation, and end-of-life disposal considerations [44] [47].